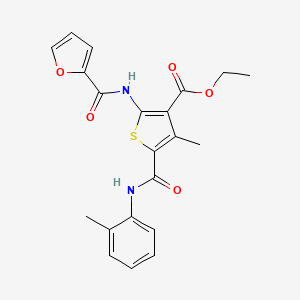

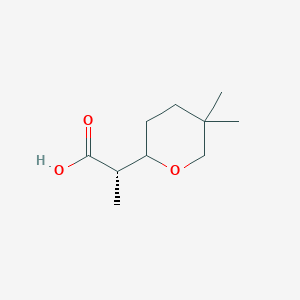

Ethyl 2-(furan-2-carboxamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 2-(furan-2-carboxamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate" is a complex molecule that appears to be related to various furan and thiophene derivatives, which have been studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and structural studies of similar compounds.

Synthesis Analysis

The synthesis of related furan and thiophene derivatives has been described in the literature. For instance, the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate involved spectroscopic techniques and was confirmed by X-ray diffraction studies . Similarly, the synthesis of furanfurin and thiophenfurin involved a stannic chloride-catalyzed C-glycosylation of ethyl 3-furan-carboxylate or ethyl 3-thiophencarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, followed by deprotection and reaction with ammonium hydroxide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was determined to crystallize in the monoclinic crystal system with specific cell parameters, and the furan ring was found to be planar . The structure of a thiophene derivative was confirmed by X-ray crystallography, which provided detailed information about the molecular conformation and the anomeric configuration .

Chemical Reactions Analysis

The reactivity of furan and thiophene derivatives has been explored in several studies. Ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate was shown to undergo reactions with bases, leading to the formation of various products such as 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid . These findings suggest that the compound "this compound" may also exhibit interesting reactivity with nucleophiles and bases.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can offer some insights. The solubility, melting points, and stability of these compounds are often influenced by their molecular structure, such as the presence of electron-withdrawing or donating groups, which affect their reactivity and potential applications . The planarity of the furan ring and the presence of substituents on the thiophene ring can also impact the physical properties and intermolecular interactions of these compounds.

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those with furan and thiophene linkers, were studied for their performance in dye-sensitized solar cells. Compounds with furan linkers demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of furan and thiophene derivatives in enhancing renewable energy technologies (Kim et al., 2011).

Antimicrobial Activity

Novel compounds synthesized from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate exhibited antimicrobial activity, showcasing the application of such compounds in developing new antimicrobial agents (Ravindra et al., 2008).

Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a biobased rigid diol, was enzymatically polymerized with various diacid ethyl esters to produce novel furan polyesters. These compounds, due to their sustainable sources and potential biodegradability, offer an eco-friendly alternative for producing polyesters with applications in textiles, packaging, and beyond (Jiang et al., 2014).

Enzymatic Synthesis of Biobased Polyesters

Enzymatic synthesis methods have been employed to create biobased polyesters using furan derivatives as building blocks, aiming to develop sustainable materials with reduced environmental impact (Jiang et al., 2014).

Antitumor Activity and IMP Dehydrogenase Interaction

Furan and thiophene analogues of tiazofurin (furanfurin and thiophenfurin) were synthesized and evaluated for their antitumor activity and interactions with inosine monophosphate (IMP) dehydrogenase, indicating the potential of furan and thiophene derivatives in cancer research and therapy (Franchetti et al., 1995).

Propiedades

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-4-27-21(26)16-13(3)17(19(25)22-14-9-6-5-8-12(14)2)29-20(16)23-18(24)15-10-7-11-28-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFQUFXPZIBQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)

![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)

![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)

![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)